molecular formula C24H14Cl2N6O3S B11698480 (4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698480
M. Wt: 537.4 g/mol
InChI Key: KUWLJZPSIOXHGZ-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the hydrazine derivative, and the final condensation to form the pyrazolone structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s potential bioactivity is of interest. It can be used in studies to understand its interactions with biological molecules and its effects on biological systems.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired chemical and physical characteristics.

Mechanism of Action

The mechanism by which (4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine derivatives and pyrazolone compounds. These compounds share structural similarities but may differ in their specific functional groups and overall bioactivity.

Uniqueness

What sets (4Z)-4-[2-(2,6-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups and its potential for diverse chemical reactions and applications. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H14Cl2N6O3S

Molecular Weight

537.4 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H14Cl2N6O3S/c25-17-7-4-8-18(26)21(17)28-29-22-20(15-9-11-16(12-10-15)32(34)35)30-31(23(22)33)24-27-19(13-36-24)14-5-2-1-3-6-14/h1-13,30H

InChI Key

KUWLJZPSIOXHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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